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Compound of Interest

Compound Name: 5-Acetyl-2-cyanopyridine

Cat. No.: B1590281 Get Quote

An In-depth Technical Guide to 5-Acetyl-2-cyanopyridine: Synthesis, Reactivity, and

Applications

Introduction
5-Acetyl-2-cyanopyridine is a highly functionalized heterocyclic compound that has emerged

as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Its

structure, which incorporates a pyridine ring substituted with both an acetyl and a cyano group,

offers a unique combination of reactivity and electronic properties. The electron-withdrawing

nature of both substituents activates the pyridine ring, making it a versatile intermediate for

creating complex molecular architectures.[3] This guide provides a comprehensive overview of

its synthesis, chemical properties, reactivity, and its expanding role as a scaffold in the

development of novel therapeutics and functional materials, tailored for researchers and

professionals in drug development.

Physicochemical and Spectroscopic Properties
5-Acetyl-2-cyanopyridine is a solid at room temperature with distinct physical and

spectroscopic characteristics that are crucial for its identification and application in synthesis.[4]

[5] A summary of its key properties is provided below.
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Property Value Source(s)

CAS Number 249583-84-4 [6][7]

Molecular Formula C₈H₆N₂O [6][7]

Molecular Weight 146.15 g/mol [6][7]

Melting Point 54.5 °C [4]

Boiling Point 336.5 °C at 760 mmHg [5]

Density 1.19 g/cm³ [5]

Appearance Yellow prisms [4]

¹H NMR (CDCl₃)
δ (ppm): 2.73 (s, 3H), 7.82 (d,

1H), 8.35 (dd, 1H), 9.12 (d, 1H)
[4] (Interpreted)

¹³C NMR (CDCl₃)

δ (ppm): 26.9, 116.5, 128.4,

133.8, 136.5, 136.8, 150.7,

195.1

[4]

Synthesis of 5-Acetyl-2-cyanopyridine
The synthesis of 2-cyanopyridines, including 5-acetyl-2-cyanopyridine, can be achieved

through various methods, though direct cyanation of the corresponding pyridine is a common

and effective laboratory-scale approach.[4] Industrial processes often face challenges such as

harsh conditions, the use of heavy metals, and poor yields, making the development of efficient

and scalable routes an ongoing area of research.[8]

Key Synthetic Approach: Direct Cyanation of 5-
Acetylpyridine
A general and regioselective one-pot conversion of pyridines to their 2-cyano derivatives has

been reported, which avoids the need to pre-form N-oxides or isolate other intermediates.[4]

This method is analogous to the Reissert-Henze reaction, involving the initial formation of an N-

nitropyridinium salt, followed by the addition of a cyanide ion and subsequent elimination.[4]
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Experimental Protocol: One-Pot Synthesis from 5-
Acetylpyridine
This protocol is adapted from a general method for the direct cyanation of pyridines.[4]

Materials:

5-Acetylpyridine

Trifluoroacetic anhydride (TFAA)

Concentrated Nitric Acid (HNO₃)

Potassium Cyanide (KCN)

Sodium Acetate (NaOAc)

Dichloromethane (CH₂Cl₂)

Silica Gel for column chromatography

Ethyl acetate (EtOAc) / Hexane solvent system

Procedure:

In a round-bottom flask, dissolve 5-acetylpyridine in a suitable organic solvent like

dichloromethane.

Cool the mixture in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) dropwise while

maintaining the temperature.

After stirring for 1 hour, add concentrated nitric acid dropwise under cooling. Allow the

reaction to stir for 2-3 hours at room temperature.

In a separate, chilled vessel, prepare an aqueous solution of potassium cyanide (KCN) and

sodium acetate (NaOAc).
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Slowly drip the reaction mixture from step 3 into the chilled KCN/NaOAc solution. Caution:

This step is highly exothermic and releases toxic HCN gas. It must be performed in a well-

ventilated fume hood with appropriate safety precautions.

Allow the resulting mixture to stir for 12 hours. Check the pH to ensure it is between 6 and 7.

Extract the aqueous mixture with dichloromethane (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using an ethyl acetate-

hexane gradient to yield pure 5-acetyl-2-cyanopyridine as yellow prisms.[4]

Causality and Mechanism: The reaction proceeds via the in-situ formation of an N-

nitropyridinium salt from the reaction of the pyridine with dinitrogen pentoxide (generated from

HNO₃ and TFAA).[4] This highly electrophilic intermediate readily undergoes a 1,2-addition of

the cyanide ion. The resulting dihydropyridine intermediate then eliminates nitrous acid to

afford the stable 2-cyanopyridine product. The use of TFAA facilitates the formation of the

active nitrating agent.[4]

Chemical Reactivity and Derivatization
The dual functionality of 5-acetyl-2-cyanopyridine provides a rich platform for chemical

modifications. The acetyl group, the cyano group, and the pyridine ring itself are all sites for

further reactions, allowing for the construction of diverse molecular libraries.

Reactions at the Acetyl Group: The methyl ketone is susceptible to α-halogenation,

condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones), and

reduction to a secondary alcohol.[9]

Reactions at the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an

amide, reduced to an aminomethyl group, or undergo cycloaddition reactions. It is a key

functional group for bioconjugation, reacting efficiently with N-terminal cysteine residues

under mild aqueous conditions.[3]
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Reactions at the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which

can facilitate further substitutions on the ring.

Acetyl Group Reactions

Cyano Group Reactions

5-Acetyl-2-cyanopyridine

Chalcone Derivative
ArCHO, Base

Secondary Alcohol
NaBH₄

α-Halo KetoneNBS / Br₂

CarboxamideH₂O₂, Base

Carboxylic Acid

H₃O⁺, Δ

Aminomethyl Group
H₂, Raney Ni

Thiazoline Bioconjugate
(with N-Cys)

N-terminal Cysteine

H₃O⁺, Δ
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Click to download full resolution via product page

Caption: Key reaction pathways for the derivatization of 5-acetyl-2-cyanopyridine.

Applications in Research and Development
The cyanopyridine scaffold is a "privileged structure" in drug design, appearing in numerous

bioactive compounds.[2][10] Derivatives of 5-acetyl-2-cyanopyridine are actively investigated

for a wide range of therapeutic applications, leveraging the molecule's unique electronic and

steric properties to interact with biological targets.

Medicinal Chemistry
Cyanopyridine derivatives have demonstrated a wide spectrum of pharmacological effects,

including anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's activities.[11] The

ability to readily synthesize diverse libraries from this core makes it an attractive starting point

for hit-to-lead campaigns.[1][12]
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Therapeutic Area Target/Mechanism
Example Derivative
Class

Reference(s)

Anticancer
PIM-1 Kinase

Inhibition
Fused cyanopyridines [13][14]

Anticancer
Histone Deacetylase

(HDAC) Inhibition

Cyanopyridine-

hydroxamic acid

hybrids

[14]

Anticancer

Cyclin-Dependent

Kinase 2 (CDK2)

Inhibition

Substituted

nicotinonitriles
[15]

Anticancer General Cytotoxicity Diaryl-cyanopyridones [13][16]

Antimicrobial
Broad-spectrum

antibacterial

Thienopyridines,

Pyridones
[17][18]

Antiviral
Tick-borne

encephalitis virus

Partially saturated

nicotinonitriles
[16]

Bioconjugation

Cysteine-selective

modification of

peptides

2-Cyanopyridines with

EWG
[3]

Case Study: PIM-1 Kinase and HDAC Inhibitors Recent research has focused on creating dual-

acting inhibitors for cancer therapy. Cyanopyridine scaffolds have been successfully utilized to

design molecules that can simultaneously inhibit PIM-1 kinase and histone deacetylases

(HDACs).[14] For instance, hybrids linking a 3-cyanopyridine "cap" to a hydroxamic acid zinc-

binding group have shown potent, broad-spectrum anticancer activity, demonstrating the utility

of this core in multi-target drug design.[14]

Bioconjugation and Chemical Biology
Inspired by the reactivity of the drug apalutamide, researchers have developed an efficient

method for the N-terminal bioconjugation of cysteine residues using 2-cyanopyridine

derivatives.[3] The presence of electron-withdrawing groups, such as the acetyl group in 5-
acetyl-2-cyanopyridine, enhances the reactivity of the nitrile towards the thiol group of
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cysteine, enabling selective modification of peptides and proteins under mild, aqueous

conditions. This has significant implications for developing targeted protein therapeutics and

diagnostic tools.[3]

Other Industrial Applications
Beyond pharmaceuticals, cyanopyridines serve as crucial intermediates in various sectors:

Agrochemicals: They are precursors in the synthesis of certain pesticides and herbicides.[19]

Dyes and Pigments: The pyridine ring system is a common feature in various chromophores.

[20]

Materials Science: The electronic properties of pyridine derivatives make them suitable for

developing novel polymers and ligands for catalysis.[19]

Conclusion
5-Acetyl-2-cyanopyridine is a compound of significant scientific and commercial interest. Its

straightforward synthesis, combined with the versatile reactivity of its functional groups,

establishes it as a powerful intermediate for organic chemists. Its prevalence in a wide array of

biologically active molecules, particularly in the oncology space, underscores its importance as

a privileged scaffold in medicinal chemistry. As research continues to uncover new reaction

methodologies and biological targets, the role of 5-acetyl-2-cyanopyridine as a cornerstone

for innovation in drug discovery, chemical biology, and materials science is set to expand even

further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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